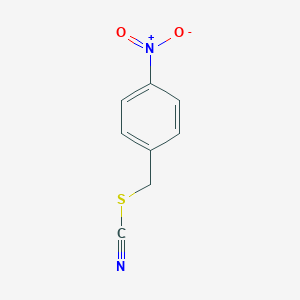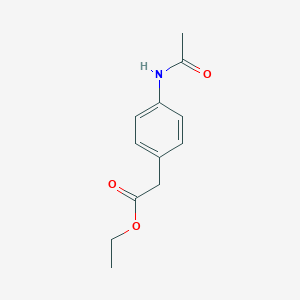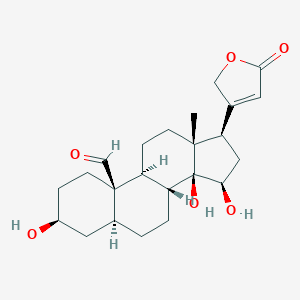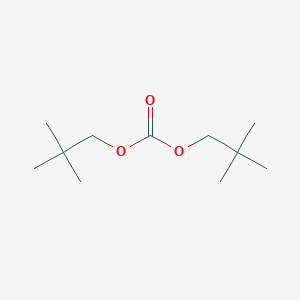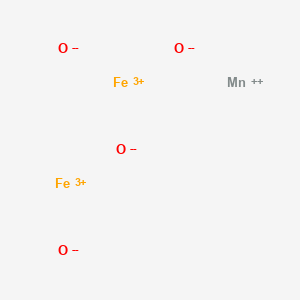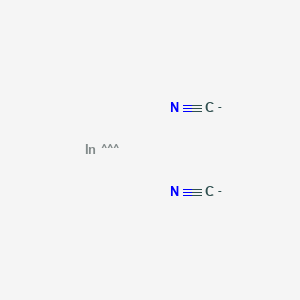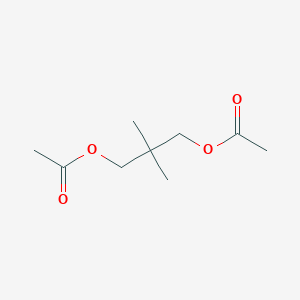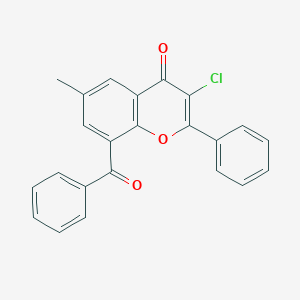
Chromone, 8-benzoyl-3-chloro-6-methyl-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromone, 8-benzoyl-3-chloro-6-methyl-2-phenyl- is a chemical compound that belongs to the chromone family. It has been widely studied for its potential applications in various scientific fields, such as medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of chromone, 8-benzoyl-3-chloro-6-methyl-2-phenyl-, is not fully understood. However, it has been suggested that it exerts its biological effects through various mechanisms, such as inhibition of inflammatory mediators, scavenging of reactive oxygen species, modulation of signaling pathways, and regulation of gene expression.
Biochemische Und Physiologische Effekte
Chromone, 8-benzoyl-3-chloro-6-methyl-2-phenyl-, has been shown to have various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been shown to modulate signaling pathways involved in cell proliferation, differentiation, and apoptosis. Furthermore, it has been reported to regulate gene expression and enzyme activity.
Vorteile Und Einschränkungen Für Laborexperimente
Chromone, 8-benzoyl-3-chloro-6-methyl-2-phenyl-, has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It has also been extensively studied, and its biological activities are well documented. However, there are also limitations to its use in lab experiments. It has been reported to have low solubility in aqueous solutions, which may limit its bioavailability. Furthermore, its mechanism of action is not fully understood, which may hinder its development as a drug candidate.
Zukünftige Richtungen
There are several future directions for the study of chromone, 8-benzoyl-3-chloro-6-methyl-2-phenyl-. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, such as diabetes, Alzheimer's disease, and Parkinson's disease. Another direction is to study its effects on enzyme activity and protein expression, which may provide insights into its mechanism of action. Furthermore, there is a need to investigate its pharmacokinetics and pharmacodynamics to determine its bioavailability and efficacy in vivo. Finally, there is a need to develop new synthetic methods for chromone, 8-benzoyl-3-chloro-6-methyl-2-phenyl-, to improve its solubility and bioavailability.
Synthesemethoden
Chromone, 8-benzoyl-3-chloro-6-methyl-2-phenyl-, can be synthesized through several methods. One of the most common methods is the Friedel-Crafts acylation reaction, which involves the reaction of benzoyl chloride with 3-chloro-6-methyl-2-phenylphenol in the presence of a Lewis acid catalyst. Another method is the Pechmann condensation reaction, which involves the reaction of phenol with ethyl acetoacetate in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
Chromone, 8-benzoyl-3-chloro-6-methyl-2-phenyl-, has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated for its anti-inflammatory, antioxidant, and anticancer activities. In pharmacology, it has been studied for its potential as a drug candidate for the treatment of various diseases, such as diabetes, Alzheimer's disease, and Parkinson's disease. In biochemistry, it has been investigated for its effects on enzyme activity and protein expression.
Eigenschaften
CAS-Nummer |
13179-04-9 |
|---|---|
Produktname |
Chromone, 8-benzoyl-3-chloro-6-methyl-2-phenyl- |
Molekularformel |
C23H15ClO3 |
Molekulargewicht |
374.8 g/mol |
IUPAC-Name |
8-benzoyl-3-chloro-6-methyl-2-phenylchromen-4-one |
InChI |
InChI=1S/C23H15ClO3/c1-14-12-17(20(25)15-8-4-2-5-9-15)23-18(13-14)21(26)19(24)22(27-23)16-10-6-3-7-11-16/h2-13H,1H3 |
InChI-Schlüssel |
AFCVPUNRFGZZJI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)C(=O)C3=CC=CC=C3)OC(=C(C2=O)Cl)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC2=C(C(=C1)C(=O)C3=CC=CC=C3)OC(=C(C2=O)Cl)C4=CC=CC=C4 |
Andere CAS-Nummern |
13179-04-9 |
Synonyme |
8-Benzoyl-3-chloro-6-methyl-2-phenylchromone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



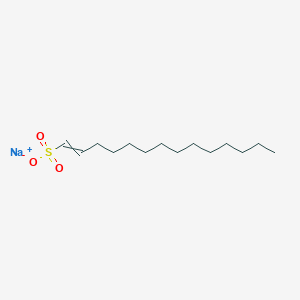
![(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B79845.png)
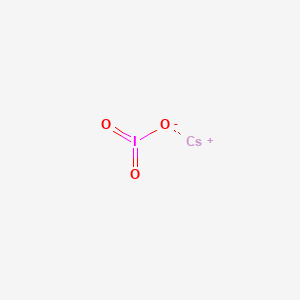
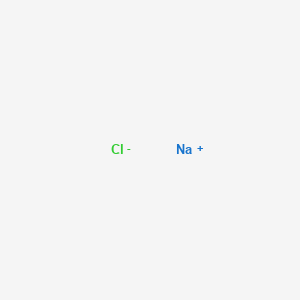

![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid](/img/structure/B79853.png)
![(4-Acetyloxy-1-bicyclo[2.2.2]octanyl) acetate](/img/structure/B79857.png)
